molecular formula C17H14N2O2 B2975327 2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione CAS No. 374919-72-9

2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2975327
CAS No.: 374919-72-9
M. Wt: 278.311
InChI Key: PHDAHWZSPANQBT-UHFFFAOYSA-N
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Description

The compound 2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione features a 1,3-indandione core (a bicyclic diketone) substituted with a pyridin-3-ylmethylaminoethylidene group. This structure combines the planar aromaticity of the indene-1,3-dione system with the electron-rich pyridine moiety, which may enhance intermolecular interactions and biological activity.

Properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11(19-10-12-5-4-8-18-9-12)15-16(20)13-6-2-3-7-14(13)17(15)21/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJXBVFWTSJJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CN=CC=C1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid under controlled conditions . The reaction is carried out in a solvent such as toluene or ethyl acetate, with the addition of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indene or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Indene-1,3-dione Core

Benzylidene Derivatives

2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione Structure: The benzylidene group is substituted with a bromo (Br) and hydroxyl (OH) group at positions 5 and 2, respectively. Crystal Data: Monoclinic space group $ P2_1/c $, with $ a = 13.8820 \, \text{Å} $, $ b = 3.8695 \, \text{Å} $, $ c = 24.0068 \, \text{Å} $, and $ \beta = 102.483^\circ $. Intermolecular O—H···O hydrogen bonds stabilize the crystal lattice . Synthesis: Condensation of 1H-indene-1,3-dione with 5-bromo-2-hydroxybenzaldehyde in ethanol (83% yield) . Comparison: The bromo and hydroxy groups enhance halogen bonding and hydrogen bonding compared to the pyridinyl substituent in the target compound.

2-{[(2-Phenoxyphenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione Structure: A phenoxyphenyl group replaces the pyridine moiety.

Pyridine-Based Derivatives

(E)-5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one

  • Structure : Pyridin-4-ylmethylidene substitution with methoxy groups at positions 5 and 4.
  • Bonding : The pyridine nitrogen at position 4 alters electronic distribution compared to position 3 in the target compound, affecting dipole interactions .

Anti-COVID Isatin Derivatives (e.g., Compound 20 in )

  • Structure : Pyridin-3-yl-ethyl substituents on an indoline-2,3-dione core.
  • Bioactivity : Demonstrated moderate binding affinity (93.36% inhibition in QSAR models) against SARS-CoV-2 targets .
  • Comparison : The indoline-2,3-dione core differs from the indene-1,3-dione system but shares similar electron-withdrawing diketone functionality.
Amino-Substituted Derivatives

2-Ethyl-2-(methylamino)-1H-indene-1,3(2H)-dione hydrochloride Structure: Ethyl and methylamino groups at position 2.

2-({[2-(1-Piperazinyl)ethyl]amino}methyl)-1H-indene-1,3(2H)-dione Structure: Piperazinyl-ethylamino substituent. Applications: The piperazine moiety may enhance CNS penetration due to its basicity .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Notable Properties Reference
2-(1-{[(Pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione C₁₇H₁₅N₂O₂ 285.32 Pyridin-3-ylmethylaminoethylidene Not reported Potential for hydrogen bonding via pyridine N; moderate hydrophobicity (logP ~2.5)
2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione C₁₆H₉BrO₃ 329.14 5-Bromo-2-hydroxybenzylidene 83% Strong O—H···O hydrogen bonding; monoclinic crystal system
(E)-5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one C₁₈H₁₆N₂O₃ 308.33 Pyridin-4-ylmethylidene, methoxy Not reported Altered electronic effects due to pyridine N position
Anti-COVID Compound 20 () C₁₇H₁₆N₄O₃ 309.32 Pyridin-3-yl-ethyl, acetamide 4% total yield 93.36% inhibition in QSAR models; logP = 0.24

Key Findings

  • Electronic Effects : Pyridine substituents at position 3 (target compound) versus 4 () alter dipole moments and hydrogen-bonding capabilities.
  • Solubility : Hydrochloride salts () or hydrophilic substituents (e.g., hydroxy in ) improve solubility compared to the neutral pyridinyl compound.

Biological Activity

The compound 2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a derivative of indanedione and pyridine, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antimicrobial, and anticancer activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: 2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione
  • Molecular Formula: C15H15N3O2
  • Molecular Weight: 269.30 g/mol

1. Antioxidant Activity

Research indicates that derivatives of indanedione exhibit significant antioxidant properties. The antioxidant activity of 2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione was evaluated using various assays such as DPPH and NO scavenging tests.

CompoundDPPH Scavenging (%)NO Scavenging (%)Lipid Peroxidation Inhibition (%)
111.611.5443.24
216.6517.349.75
317.918.953.85
............

The highest antioxidant activity was observed in compound 3 with a lipid peroxidation inhibition of 53.85% , indicating its potential as a therapeutic agent against oxidative stress-related diseases .

2. Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains and fungi. The results showed that the compound possesses moderate to high antimicrobial activity.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus (P. aureus)8
Escherichia coli (E. coli)7
Candida albicans (C. albicans)5

The results suggest that the compound can inhibit the growth of pathogenic microorganisms, making it a candidate for further development in antimicrobial therapies .

3. Anticancer Activity

Indanedione derivatives have been studied for their anticancer properties due to their ability to inhibit various kinases involved in cancer progression. The compound was reported to exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

Recent studies have synthesized various indanedione derivatives and evaluated their pharmacological activities:

  • Study by Rani et al. (2019) : This study synthesized a series of indanedione derivatives and evaluated their antioxidant and antimicrobial activities using standard protocols. The findings highlighted that the presence of electronegative groups on the aromatic ring enhanced the biological activities significantly .
  • Research on Anticancer Properties : Several studies have indicated that compounds similar to the one can act as inhibitors for tyrosine kinases and cyclin-dependent kinases, which are critical in cancer cell proliferation .

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